Tert-butyl N-[(3R,4R)-4-(1H-pyrazol-4-yloxy)oxolan-3-yl]carbamate
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Overview
Description
Tert-butyl N-[(3R,4R)-4-(1H-pyrazol-4-yloxy)oxolan-3-yl]carbamate is a complex organic compound that features a tert-butyl carbamate group attached to an oxolane ring, which is further substituted with a pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-[(3R,4R)-4-(1H-pyrazol-4-yloxy)oxolan-3-yl]carbamate typically involves multiple steps. One common approach starts with the preparation of the oxolane ring, followed by the introduction of the pyrazolyl group. The final step involves the attachment of the tert-butyl carbamate group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(3R,4R)-4-(1H-pyrazol-4-yloxy)oxolan-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The pyrazolyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazolyl moiety.
Scientific Research Applications
Chemistry
In chemistry, Tert-butyl N-[(3R,4R)-4-(1H-pyrazol-4-yloxy)oxolan-3-yl]carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, this compound is explored for its therapeutic potential. It may serve as a lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of Tert-butyl N-[(3R,4R)-4-(1H-pyrazol-4-yloxy)oxolan-3-yl]carbamate involves its interaction with specific molecular targets. The pyrazolyl group can bind to enzymes or receptors, modulating their activity. The oxolane ring provides structural stability, while the tert-butyl carbamate group enhances the compound’s solubility and bioavailability. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-[(3R,4R)-4-(hydroxymethyl)oxolan-3-yl]carbamate
- Tert-butyl N-[(3R,4R)-4-(methoxy)oxolan-3-yl]carbamate
- Tert-butyl N-[(3R,4R)-4-(phenyl)oxolan-3-yl]carbamate
Uniqueness
Tert-butyl N-[(3R,4R)-4-(1H-pyrazol-4-yloxy)oxolan-3-yl]carbamate is unique due to the presence of the pyrazolyl group, which imparts distinct chemical and biological properties. This group allows for specific interactions with biological targets, making the compound valuable in drug discovery and development. Additionally, the combination of the oxolane ring and tert-butyl carbamate group provides a balance of reactivity and stability, enhancing its versatility in various applications.
Properties
IUPAC Name |
tert-butyl N-[(3R,4R)-4-(1H-pyrazol-4-yloxy)oxolan-3-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4/c1-12(2,3)19-11(16)15-9-6-17-7-10(9)18-8-4-13-14-5-8/h4-5,9-10H,6-7H2,1-3H3,(H,13,14)(H,15,16)/t9-,10+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGAOODPGHGHKQM-ZJUUUORDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COCC1OC2=CNN=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1COC[C@@H]1OC2=CNN=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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